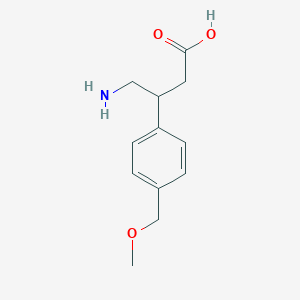

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-amino-3-[4-(methoxymethyl)phenyl]butanoic acid |

InChI |

InChI=1S/C12H17NO3/c1-16-8-9-2-4-10(5-3-9)11(7-13)6-12(14)15/h2-5,11H,6-8,13H2,1H3,(H,14,15) |

InChI Key |

DXTMIBVBUSWKGN-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)C(CC(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows multi-step organic synthesis involving:

- Formation of key intermediates such as substituted phenylbutanoic acids or esters

- Functional group transformations including condensation, ring closure, hydrolysis, and oxidation

- Introduction of the amino group at the appropriate position

- Protection/deprotection steps when necessary to control selectivity

The synthetic routes are adapted from closely related compounds such as 4-amino-3-phenylbutanoic acid and its derivatives, with modifications to introduce the methoxymethyl substituent on the phenyl ring.

Detailed Stepwise Preparation Method (Adapted from Patent Literature)

A representative industrially viable preparation method is described in patent CN102115450A, which can be adapted for the methoxymethyl-substituted phenyl derivative by starting from 4-(methoxymethyl)benzaldehyde instead of benzaldehyde:

| Step | Reaction Description | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. | Condensation reaction between 4-(methoxymethyl)benzaldehyde and methyl acetoacetate in a protic solvent under condensation catalyst (e.g., acid catalyst) | 4-(methoxymethyl)benzaldehyde, methyl acetoacetate, acid catalyst, protic solvent | 2,4-Diacetyl-3-(4-(methoxymethyl)phenyl)pentanedionate diethyl ester |

| 2. | Base-induced decarbonylation by addition of strong base and heating | Strong base (e.g., NaOH), heat | 3-(4-(methoxymethyl)phenyl)glutaric acid |

| 3. | Dehydration and ring closure in a non-protic solvent with dehydration catalyst | Dehydration catalyst (e.g., acid anhydride), non-protic solvent | 3-(4-(methoxymethyl)phenyl)pyroglutaric anhydride |

| 4. | Hydrolysis with strong aqueous ammonia to open the anhydride and form amide | Strong aqueous ammonia | 5-amino-5-oxo-3-(4-(methoxymethyl)phenyl)pentanoic acid (amide intermediate) |

| 5. | Oxidation under alkaline conditions to convert the keto group to methylene, yielding the target amino acid | Alkaline medium, oxidant (e.g., hydrogen peroxide) | This compound |

This method is characterized by:

- Use of inexpensive, readily available raw materials (e.g., substituted benzaldehydes and methyl acetoacetate)

- Mild reaction conditions suitable for scale-up

- High yields and operational simplicity

- Safety and environmental considerations suitable for industrial production

Alternative Synthetic Routes

Other literature and patents provide alternative approaches, including:

- Enolate alkylation and esterification: Starting from 4-(methoxymethyl)phenyl derivatives, enolate chemistry can be employed to build the butanoic acid skeleton, followed by amino group introduction via amination or substitution reactions.

- Amide formation and subsequent reduction: Ester intermediates can be converted into amides, which are then reduced or transformed into the amino acid functionality.

- Use of protecting groups: N-benzyloxycarbonyl (Cbz) protection of amino groups during intermediate steps to improve selectivity and yield, followed by deprotection in the final step.

Analytical Data and Purification

Purification Techniques

- Extraction: Organic solvents such as ethyl acetate used for extraction of intermediates and final product from aqueous reaction mixtures.

- Drying: Use of anhydrous magnesium sulfate or sodium sulfate to remove residual water from organic layers.

- Chromatography: Silica gel column chromatography with eluent mixtures (e.g., n-hexane and ethyl acetate) employed to purify intermediates and final compounds.

- Recrystallization: Used to obtain high-purity products, often from solvents like ethyl ether or ethanol.

Characterization Data

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and methoxymethyl groups. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular properties, and biological activities of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid and its analogs:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: Fluorine (e.g., in (R)-4-Amino-3-(4-fluorophenyl)butanoic acid) increases acidity of the carboxylic acid (pKa ~3.5–4.0), enhancing ionization and solubility . Bulky Groups: The trifluoromethyl group in (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl improves lipophilicity (logP ~2.1) but may reduce blood-brain barrier penetration compared to smaller substituents . Methoxy vs.

- Chain Length and Catalytic Efficiency: Compounds with four-carbon chains (e.g., 4-phenoxybutyric acid) exhibit superior catalytic activity compared to shorter analogs, as observed in enzyme-substrate interactions . The target compound’s butanoic acid backbone aligns with this trend.

Stereochemistry :

Physical and Chemical Stability

- Melting Points: Aminopyrimidine-substituted analogs () exhibit lower melting points (156–158°C) compared to triazine derivatives (217.5–220°C, ), reflecting differences in crystallinity and intermolecular forces.

- Solubility :

- Hydrochloride salts (e.g., and ) enhance aqueous solubility (>50 mg/mL), critical for oral bioavailability .

Biological Activity

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid, an amino acid derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a specific molecular structure that facilitates interactions with biological targets. Its core features include:

- Amino group : Contributing to its classification as an amino acid derivative.

- Phenyl ring : Enhancing hydrophobic interactions with biomolecules.

- Methoxymethyl substituent : Potentially influencing its reactivity and biological interactions.

Research indicates that this compound may interact with various biomolecular targets, including receptors involved in taste perception and metabolic pathways. Preliminary studies suggest:

- Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds similar to this amino acid derivative have shown promise as DPP-IV inhibitors, which could help manage type 2 diabetes .

- Potential as a Bitter Taste Receptor Blocker : Certain derivatives exhibit blocking activity on bitter taste receptors (T2Rs), indicating a role in taste modulation .

Anticancer Potential

Several studies have explored the anticancer properties of compounds related to this compound:

- Induction of Apoptosis : Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For instance, compounds derived from similar structures have shown effectiveness in prostate cancer cells by activating caspases and promoting cytochrome C release .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been investigated:

- Inhibition of IL-6 Signaling : Some derivatives exhibit the ability to inhibit IL-6-induced signaling pathways, which are critical in inflammatory responses. This suggests a therapeutic potential for treating inflammatory diseases .

Study on Anticancer Activity

A study examining the effects of structurally related compounds on LNCaP prostate cancer cells highlighted significant apoptotic activity. The treatment led to increased caspase activation and downregulation of androgen receptors, showcasing the compound's potential as a chemotherapeutic agent .

DPP-IV Inhibition Studies

Another research effort focused on the inhibition of DPP-IV by derivatives of this compound. The findings indicated that these compounds could effectively lower glucose levels in diabetic models, supporting their use in diabetes management .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Protection of the amino group : Use of fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during coupling steps .

- Coupling with methoxymethylphenyl derivatives : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 4-(methoxymethyl)phenyl moiety. Microwave-assisted synthesis (45–60°C, 1–2 hours) has been reported to improve yields by 15–20% compared to traditional heating .

- Deprotection and purification : Acidic hydrolysis (e.g., trifluoroacetic acid) followed by reverse-phase HPLC to achieve ≥95% purity .

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry : High-resolution ESI-MS shows [M+H]+ at m/z 268.12 (calculated 268.14) .

- Chromatography : Retention time (Rf = 0.59–0.62) in hexane/EtOH (1:1) confirms polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies arise from:

- pH-dependent solubility : The compound is sparingly soluble in water (<1 mg/mL at pH 7) but highly soluble in DMSO (>50 mg/mL). Stability varies with pH: degradation occurs at pH < 3 (carboxylic acid protonation) or pH > 10 (amide bond hydrolysis) .

- Storage conditions : Long-term stability requires storage at −20°C under nitrogen. Degradation products (e.g., 4-amino-3-phenylbutyric acid) can form if exposed to moisture .

Q. Recommendations :

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Use of (R)- or (S)-Fmoc-protected intermediates to control stereochemistry at the α-carbon .

- Catalytic asymmetric hydrogenation : Pd/C with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) for the butanoic acid backbone .

- Analytical validation : Chiral HPLC (Chiralpak IA column, hexane/EtOH 90:10) resolves enantiomers with a resolution factor >2.0 .

Q. How do researchers assess biological activity in vitro while avoiding interference from the methoxymethyl group?

Methodological Answer:

- Enzyme inhibition assays : Test against serine hydrolases or proteases (e.g., trypsin) using fluorogenic substrates. The methoxymethyl group may sterically hinder binding; control experiments with 3-(4-hydroxyphenyl)propanoic acid (lacking methoxymethyl) are critical .

- Cellular uptake studies : Radiolabel the compound with 14C and measure intracellular concentrations in HEK293 cells. Methoxymethyl enhances lipophilicity (logP = 1.8 vs. 0.5 for the hydroxyl analog) .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., 1XYZ for trypsin). The methoxymethyl group shows van der Waals interactions with hydrophobic pockets .

- QM/MM simulations : Density functional theory (DFT) at the B3LYP/6-31G* level models electron distribution in the carboxylic acid group, critical for hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.